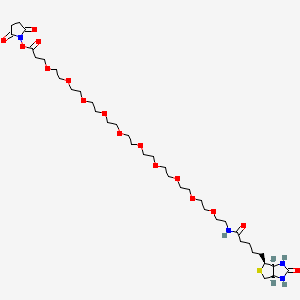
Biotin-PEG10-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG10-NHS ester: is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. This compound is widely used in biochemical and biomedical research due to its ability to form stable covalent bonds with primary amines in proteins, peptides, and other molecules. The biotin component allows for specific binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG10-NHS ester involves the conjugation of biotin with PEG and NHS ester. The process typically starts with the activation of biotin using NHS and a coupling agent like dicyclohexylcarbodiimide (DCC). The activated biotin is then reacted with PEG to form the final product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to preserve the integrity of the biotin and PEG .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps such as chromatography, and stringent quality control to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Biotin-PEG10-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), buffers (e.g., phosphate-buffered saline)
Conditions: Mild pH (7.0-8.5), room temperature, short reaction times (typically 30 minutes to 2 hours)
Major Products: The major product of the reaction is a biotinylated molecule where the this compound has formed a covalent bond with the target molecule, enhancing its detection and purification capabilities .
Aplicaciones Científicas De Investigación
Chemistry: Biotin-PEG10-NHS ester is used in the synthesis of biotinylated polymers and other bioconjugates. It facilitates the attachment of biotin to various molecules, enabling their use in affinity chromatography and other separation techniques .
Biology: In biological research, this compound is employed to label proteins, nucleic acids, and other biomolecules. This labeling allows for the detection, localization, and quantification of these molecules in various assays, including Western blotting, ELISA, and immunohistochemistry .
Medicine: this compound is used in the development of diagnostic tools and therapeutic agents. It enables the targeted delivery of drugs and imaging agents to specific cells or tissues, improving the efficacy and specificity of treatments .
Industry: In industrial applications, this compound is used in the production of biosensors and other analytical devices. Its ability to form stable biotinylated surfaces enhances the sensitivity and reliability of these devices .
Mecanismo De Acción
Biotin-PEG10-NHS ester exerts its effects through the formation of covalent bonds with primary amines in target molecules. The NHS ester group reacts with the amine, forming a stable amide bond. The biotin moiety then binds specifically to avidin or streptavidin, allowing for the detection and purification of the biotinylated molecule. The PEG spacer enhances solubility and reduces steric hindrance, improving the overall performance of the biotinylated molecule .
Comparación Con Compuestos Similares
- Biotin-PEG3-NHS ester
- Biotin-PEG4-NHS ester
- Biotin-PEG12-NHS ester
- Biotin-SS-NHS ester
Uniqueness: Biotin-PEG10-NHS ester is unique due to its longer PEG spacer (10 ethylene glycol units), which provides greater solubility and reduced steric hindrance compared to shorter PEG spacers. This makes it particularly useful for labeling large biomolecules and for applications requiring high solubility and stability .
Propiedades
Fórmula molecular |
C37H64N4O16S |
|---|---|
Peso molecular |
853.0 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C37H64N4O16S/c42-32(4-2-1-3-31-36-30(29-58-31)39-37(46)40-36)38-8-10-48-12-14-50-16-18-52-20-22-54-24-26-56-28-27-55-25-23-53-21-19-51-17-15-49-13-11-47-9-7-35(45)57-41-33(43)5-6-34(41)44/h30-31,36H,1-29H2,(H,38,42)(H2,39,40,46)/t30-,31-,36-/m0/s1 |
Clave InChI |
BKCPZQDKBUIRQP-QOIMHMMJSA-N |
SMILES isomérico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



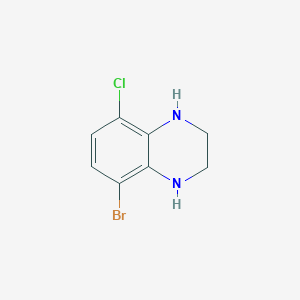
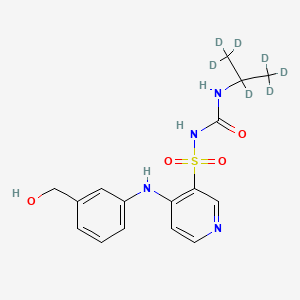
![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)
![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
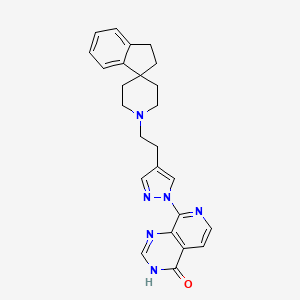

![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
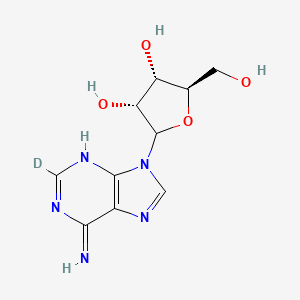
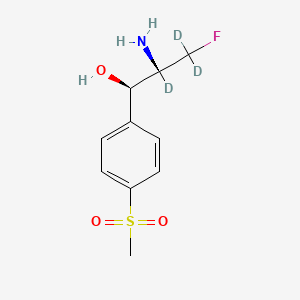

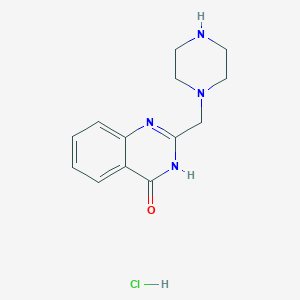
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
